N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride
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Overview
Description
N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride is a complex organic compound with a unique structure that includes a pyridazino[4,5-b][1,4]benzothiazin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the benzothiazin ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds.
Scientific Research Applications
N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A related compound with similar structural features.
1,3,4-thiadiazole derivatives: Compounds with a thiadiazole ring that exhibit similar biological activities.
Uniqueness
N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
157023-80-8 |
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Molecular Formula |
C15H19ClN4O4S |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C15H18N4O4S.ClH/c1-19(2,21)9-5-8-18-15(20)14-12(10-16-18)17-11-6-3-4-7-13(11)24(14,22)23;/h3-4,6-7,10,17H,5,8-9H2,1-2H3;1H |
InChI Key |
ONWPAAHAALBDRG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCN1C(=O)C2=C(C=N1)NC3=CC=CC=C3S2(=O)=O)[O-].Cl |
Origin of Product |
United States |
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